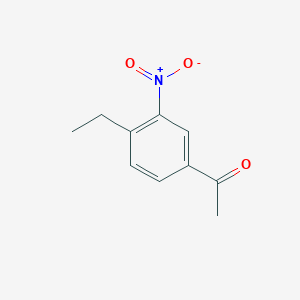1-(4-Ethyl-3-nitrophenyl)ethanone
CAS No.: 103203-47-0
Cat. No.: VC3812281
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 103203-47-0 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 1-(4-ethyl-3-nitrophenyl)ethanone |
| Standard InChI | InChI=1S/C10H11NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h4-6H,3H2,1-2H3 |
| Standard InChI Key | HKCVUYSKKYLQGG-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Ethyl-3-nitrophenyl)ethanone belongs to the acetophenone family, featuring a phenyl ring substituted with an ethyl group at the para position (C4), a nitro group at the meta position (C3), and a ketone moiety at the C1 position. Its molecular formula is C10H11NO3, with a molar mass of 193.2 g/mol . The IUPAC name, 1-(4-ethyl-3-nitrophenyl)ethanone, reflects this substitution pattern, which governs its chemical behavior and reactivity.
Physicochemical Characteristics
The compound exhibits the following properties, as documented in experimental studies:
| Property | Value |
|---|---|
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 92–95°C |
| Solubility | Soluble in alcohols, ethers; low in water |
| Molecular Weight | 193.2 g/mol |
| Density | 1.24 g/cm³ (estimated) |
The nitro group confers electron-withdrawing effects, polarizing the aromatic ring and enhancing susceptibility to nucleophilic and electrophilic attacks. The ethyl substituent slightly increases hydrophobicity, influencing solubility and interaction with biological targets .
Synthesis and Production Methods
Nitration of 4-Ethylacetophenone
The primary synthetic route involves the nitration of 4-ethylacetophenone. This method employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent, with reaction conditions optimized to direct nitration to the meta position relative to the ketone group . Key steps include:
-
Substrate Preparation: 4-Ethylacetophenone is synthesized via Friedel-Crafts acylation of ethylbenzene or alkylation of acetophenone.
-
Nitration: The substrate is treated with HNO₃/H₂SO₄ at 0–5°C to minimize side reactions.
-
Workup: The crude product is neutralized, extracted with organic solvents, and purified via recrystallization.
This route achieves moderate yields (60–75%), with purity dependent on reaction temperature and acid concentration .
Alternative Pathways
While direct nitration remains predominant, alternative methods have been explored:
-
Reductive Alkylation: A patent (CN110498744B) describes the reduction of nitroacetophenone derivatives using sodium borohydride, followed by iodination and subsequent dehalogenation to introduce alkyl groups . Though developed for 1-ethyl-3-nitrobenzene, analogous strategies could adapt to synthesize 1-(4-ethyl-3-nitrophenyl)ethanone by incorporating ketone-protecting groups.
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could theoretically attach ethyl groups to pre-nitrated acetophenones, though this approach remains underexplored for this compound .
Applications in Pharmaceutical and Agrochemical Industries
Pharmaceutical Intermediates
The nitro and ketone functionalities make this compound a versatile precursor in drug synthesis:
-
Antimicrobial Agents: Reduction of the nitro group to an amine yields intermediates for sulfonamide antibiotics.
-
Anticancer Scaffolds: The ethyl group enhances lipophilicity, aiding blood-brain barrier penetration in kinase inhibitor prototypes .
Agrochemical Uses
In pesticides, 1-(4-ethyl-3-nitrophenyl)ethanone serves as a building block for herbicides and fungicides. Its nitro group can be transformed into urea or thiourea derivatives, which disrupt fungal cell membranes .
Comparative Analysis with Structural Analogues
1-(3-Nitrophenyl)ethanone vs. 1-(4-Ethyl-3-nitrophenyl)ethanone
The ethyl group in the latter increases steric bulk, reducing reaction rates in electrophilic substitutions but improving lipid solubility for biological applications .
1-(4-Amino-3-nitrophenyl)ethanone
Replacement of the ethyl group with an amine enhances hydrogen-bonding capacity, favoring use in dye synthesis rather than pharmaceuticals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume